4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine
Overview
Description
The compound “4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine” is an organic compound. It is a derivative of indole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound or its derivatives could involve various chemical reactions. For instance, one study synthesized a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives . Another synthesis involved the use of 4-Methoxyphenylhydrazine hydrochloride and Ethyl levulinate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, a similar compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide, showed a similar NMR splitting pattern and δ-values (δ H & δ C) as that of indomethacin .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, two novel hydrazone derivatives were evaluated for their corrosion inhibition capabilities on carbon steel in a 15 wt.% HCl solution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, (5-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid ethyl ester, was found to be 247.29 .Scientific Research Applications
Photodynamic Therapy Applications
- The compound's derivatives, specifically zinc phthalocyanine substituted types, have been found to be effective in photodynamic therapy, particularly for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Complexes with Metals
- Studies have shown that the derivatives of this compound can form complexes with metals like nickel, copper, and zinc. These complexes have been characterized and synthesized, indicating potential applications in materials science and chemistry (Singh & Baruah, 2008).
Ligand Synthesis and Metal Complex Formation
- The compound has been utilized in synthesizing various ligands, which are then used to form metal complexes, such as those with ruthenium. These findings suggest its potential use in developing new materials and catalysts (Menzel, Täuscher, Weiss, Beckert, & Görls, 2010).
Biological Activity Studies
- Various derivatives of this compound have been synthesized and tested for their biological activities. Some derivatives demonstrated significant toxicity to bacteria, indicating potential applications in antimicrobial research and drug development (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antimicrobial and Antifungal Activities
- Some synthesized derivatives of the compound have shown notable antimicrobial and antifungal activities. This highlights the compound's potential as a foundational structure for developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer Agent Synthesis
- Derivatives of this compound have been studied for their anticancer activities. Some compounds showed effectiveness against various cancer cell lines, suggesting potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
properties
IUPAC Name |
4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-7-12(11-6-18-13(14)16-11)9-5-8(17-2)3-4-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPEJCJEVDLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327930 | |
Record name | 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine | |
CAS RN |
50825-20-2 | |
Record name | 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.